
N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases such as cancer.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species. Other effects of this compound include the modulation of gene expression and the inhibition of cell migration and invasion.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer therapies. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause cytotoxicity and cell death in non-cancerous cells.
Future Directions
There are several future directions for the study of N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One area of research that holds promise is the development of new cancer therapies based on this compound. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Further studies are also needed to determine the optimal dosage and administration of this compound for different applications.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves a multi-step process that has been described in detail in scientific literature. The starting materials for the synthesis include tert-butylamine, 2-chlorobenzoyl chloride, and 2-hydroxy-7-methylquinoline. The final product is obtained through a series of reactions that involve the formation of intermediates such as N-(tert-butyl)-2-chlorobenzamide and N-(tert-butyl)-2-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide.
Scientific Research Applications
N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been studied for its potential applications in scientific research. One area of research where this compound has been investigated is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Other areas of research where this compound has been explored include inflammation, neurodegenerative diseases, and infectious diseases.
properties
IUPAC Name |
N-tert-butyl-2-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-14-9-10-15-12-16(20(26)24-19(15)11-14)13-25(22(2,3)4)21(27)17-7-5-6-8-18(17)23/h5-12H,13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPSJIFYNQUVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=CC=C3Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

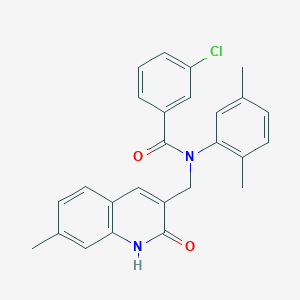
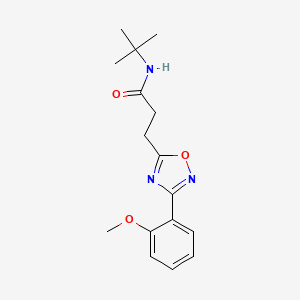

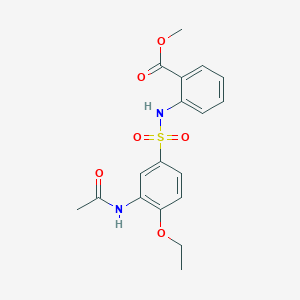
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
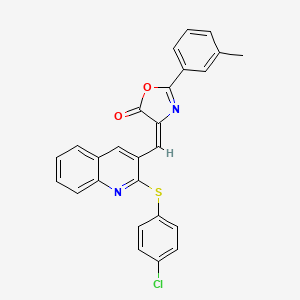
![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)
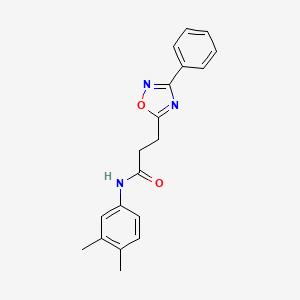


![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)


